molecular formula C7H15NO B13007249 (2R)-2-Amino-2-cyclopentylethan-1-ol

(2R)-2-Amino-2-cyclopentylethan-1-ol

Katalognummer: B13007249
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: REQSKJYQZWAJFK-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-cyclopentylethanol is a chiral compound with a cyclopentane ring attached to an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-cyclopentylethanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclopentanone. One common method is the catalytic hydrogenation of 2-cyclopentylideneaminopropanol using a chiral catalyst to achieve the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-cyclopentylethanol may involve the use of high-pressure hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-cyclopentylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Various cyclopentylamines.

    Substitution: Amides and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-2-cyclopentylethanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its chiral nature makes it valuable for studying stereospecific interactions in biological systems.

Medicine

In medicine, ®-2-Amino-2-cyclopentylethanol is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-cyclopentylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Amino-2-cyclopentylethanol: The enantiomer of the compound, with similar but distinct biological activities.

    2-Amino-2-methylpropanol: A structurally similar compound with different reactivity and applications.

    Cyclopentylamine: A simpler analogue with a similar cyclopentane ring but lacking the hydroxyl group.

Uniqueness

®-2-Amino-2-cyclopentylethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

(2R)-2-amino-2-cyclopentylethanol

InChI

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1

InChI-Schlüssel

REQSKJYQZWAJFK-ZETCQYMHSA-N

Isomerische SMILES

C1CCC(C1)[C@H](CO)N

Kanonische SMILES

C1CCC(C1)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.